REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].F[C:5]1[C:10]([CH3:11])=[C:9]([I:12])[C:8]([CH3:13])=[CH:7][N:6]=1>CO.C1COCC1>[I:12][C:9]1[C:8]([CH3:13])=[CH:7][N:6]=[C:5]([O:2][CH3:1])[C:10]=1[CH3:11] |f:0.1|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
97.4 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C(=C1C)I)C
|
Name
|
|
Quantity
|
185 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
954 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 55° C. to 65° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
ADDITION
|
Details
|
by adding MTBE (1 L) and water (1 L)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with MTBE (500 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The desiccant was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
n-heptane (50 mL) was added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with cooled n-heptane (10 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C(=NC=C1C)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |